

AMG 837 Calcium Hydrate: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

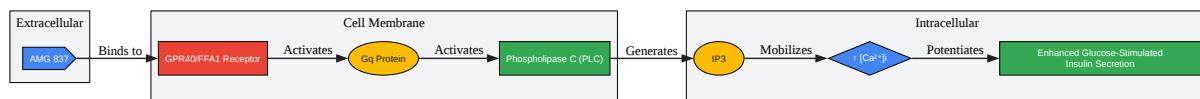
Compound Name: *AMG 837 calcium hydrate*

Cat. No.: *B10752487*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).^{[1][2][3]} Developed for the potential treatment of type 2 diabetes mellitus, its mechanism centers on the potentiation of glucose-stimulated insulin secretion (GSIS).^{[4][5]} This document provides a detailed technical guide on the mechanism of action of **AMG 837 calcium hydrate**, summarizing key in vitro and in vivo data, experimental protocols, and associated signaling pathways. Although promising in preclinical studies, it is noteworthy that the clinical development of AMG 837 was discontinued. ^[6]

Core Mechanism of Action: GPR40/FFA1 Partial Agonism

AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β -cells.^{[1][7]} The activation of GPR40 by endogenous long-chain fatty acids or synthetic agonists like AMG 837 leads to an increase in intracellular calcium concentrations, thereby enhancing glucose-dependent insulin secretion.^{[1][8]} This glucose-dependent activity is a key feature, suggesting a lower risk of hypoglycemia compared to other secretagogues like sulfonylureas.^[9]

Signaling Pathway

The activation of GPR40 by AMG 837 initiates a signaling cascade through the G_q subunit of the G-protein.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration is a critical step in the potentiation of insulin secretion from pancreatic β -cells.

[Click to download full resolution via product page](#)

Figure 1: AMG 837 Signaling Pathway in Pancreatic β -cells.

Quantitative In Vitro Activity

AMG 837 has been characterized across various in vitro assays to determine its potency and efficacy at the GPR40 receptor. The following tables summarize the key quantitative data.

Assay Type	Cell Line	Parameter	Value (nM)	Reference
GTPγS Binding	CHO cells expressing GPR40	EC50	12 ± 2	[10]
Inositol Phosphate Accumulation	CHO cells expressing GPR40	EC50	11 ± 1	[10]
Aequorin Ca2+ Flux	CHO cells expressing GPR40	EC50	12 ± 1	[10]
Aequorin Ca2+ Flux (in 100% human serum)	CHO cells expressing GPR40	EC50	2,140 ± 310	[9][11]
[3H]AMG 837 Binding	Human FFA1 receptor	pIC50	8.13	[12]

Table 1: In Vitro Potency of AMG 837

In Vivo Efficacy

Preclinical studies in rodent models of type 2 diabetes have demonstrated the glucose-lowering effects of AMG 837.

Animal Model	Dosing	Effect on Glucose AUC	Reference
Zucker Fatty Rats (Day 21, IPGTT)	0.03 mg/kg	7% decrease	[9]
Zucker Fatty Rats (Day 21, IPGTT)	0.1 mg/kg	15% decrease (p<0.05)	[9]
Zucker Fatty Rats (Day 21, IPGTT)	0.3 mg/kg	25% decrease (p<0.001)	[9]

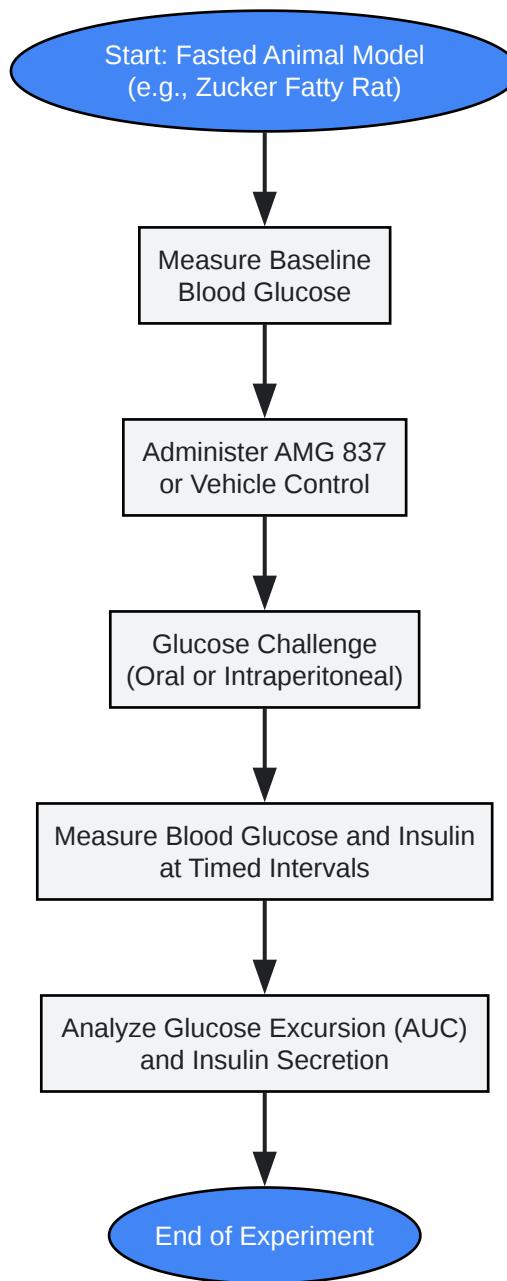
Table 2: In Vivo Efficacy of AMG 837 in Zucker Fatty Rats

Experimental Protocols

GTPyS Binding Assay

A GTPyS binding assay using an anti-G α -protein scintillation proximity assay format was employed.^[11] Assays were performed in 96-well plates. Membranes from cells overexpressing GPR40 were incubated with varying concentrations of AMG 837, GDP, and [³⁵S]GTPyS in assay buffer. The amount of [³⁵S]GTPyS bound to the G α subunit was quantified by scintillation counting.

Inositol Phosphate (IP) Accumulation Assay


Cells expressing GPR40 were seeded in 96-well plates and labeled with [³H]myo-inositol.^[11] After labeling, cells were washed and incubated with AMG 837 in the presence of LiCl. The reaction was stopped, and the cells were lysed. The total IP fraction was isolated using anion-exchange chromatography and quantified by liquid scintillation counting.

Aequorin Calcium Flux Assay

CHO cells were co-transfected with GPR40 and aequorin expression plasmids.^[10] Transfected cells were incubated with coelenterazine to reconstitute the aequorin. Cells were then stimulated with different concentrations of AMG 837, and the resulting luminescence, indicative of intracellular calcium levels, was measured using a luminometer.

In Vivo Glucose Tolerance Test (GTT)

Animal models, such as Sprague-Dawley or Zucker fatty rats, were used.^{[5][9]} After a period of fasting, a baseline blood glucose measurement was taken. AMG 837 or vehicle was administered, followed by a glucose challenge (oral or intraperitoneal). Blood glucose and insulin levels were then measured at various time points post-glucose administration to assess glucose excursion and insulin secretion.

[Click to download full resolution via product page](#)

Figure 2: General Workflow for an In Vivo Glucose Tolerance Test.

Distinguishing Features and Allosteric Modulation

It is important to note that AMG 837 is a partial agonist of GPR40.^[9] This contrasts with full agonists which may engage additional signaling pathways, such as the entero-insular axis by stimulating GLP-1 and GIP secretion.^[7] Studies have shown that AMG 837 primarily acts on

the pancreatic β -cell axis.^[7] Furthermore, competition binding experiments have revealed that AMG 837 binds to a distinct site from other classes of GPR40 agonists, and can act as a positive allosteric modulator.^[7]

Conclusion

AMG 837 calcium hydrate is a potent GPR40 partial agonist that enhances glucose-stimulated insulin secretion through a Gq-mediated signaling pathway, leading to increased intracellular calcium in pancreatic β -cells. Preclinical studies in rodent models demonstrated its efficacy in improving glucose tolerance.^{[1][5]} The detailed in vitro and in vivo data provide a comprehensive understanding of its mechanism of action, which is valuable for researchers in the field of metabolic diseases and GPCR drug discovery. Despite its promising preclinical profile, the discontinuation of its clinical development underscores the challenges in translating preclinical efficacy to clinical safety and utility.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Potent Class of GPR40 Full Agonists Engages the Enteroinsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.plos.org [journals.plos.org]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 12. medchemexpress.cn [medchemexpress.cn]
- To cite this document: BenchChem. [AMG 837 Calcium Hydrate: A Technical Overview of its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10752487#amg-837-calcium-hydrate-mechanism-of-action\]](https://www.benchchem.com/product/b10752487#amg-837-calcium-hydrate-mechanism-of-action)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com